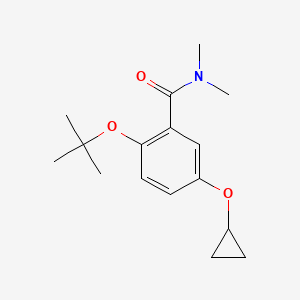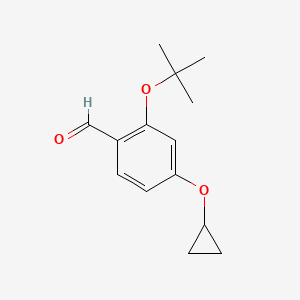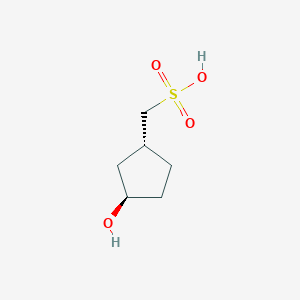
((1R,3R)-3-Hydroxycyclopentyl)methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,3R)-3-Hydroxycyclopentyl)methanesulfonic acid: is a chemical compound characterized by a cyclopentane ring with a hydroxyl group and a methanesulfonic acid group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,3R)-3-Hydroxycyclopentyl)methanesulfonic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the use of cyclopentene derivatives, which undergo hydroxylation and subsequent sulfonation to introduce the methanesulfonic acid group. The reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: ((1R,3R)-3-Hydroxycyclopentyl)methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methanesulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols.
Scientific Research Applications
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, aiding in the study of biochemical pathways and the development of new therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: ((1R,3R)-3-Hydroxycyclopentyl)methanesulfonic acid is utilized in the production of specialty chemicals, including surfactants, catalysts, and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which ((1R,3R)-3-Hydroxycyclopentyl)methanesulfonic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds, while the methanesulfonic acid group can participate in ionic interactions. These interactions can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways and processes.
Comparison with Similar Compounds
Cyclopentanol: Similar in structure but lacks the methanesulfonic acid group.
Methanesulfonic acid: Contains the sulfonic acid group but lacks the cyclopentane ring.
Cyclopentylmethanol: Similar structure but with a methanol group instead of methanesulfonic acid.
Uniqueness: ((1R,3R)-3-Hydroxycyclopentyl)methanesulfonic acid is unique due to the combination of a cyclopentane ring, a hydroxyl group, and a methanesulfonic acid group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H12O4S |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
[(1R,3R)-3-hydroxycyclopentyl]methanesulfonic acid |
InChI |
InChI=1S/C6H12O4S/c7-6-2-1-5(3-6)4-11(8,9)10/h5-7H,1-4H2,(H,8,9,10)/t5-,6-/m1/s1 |
InChI Key |
VQODWEMICSUVMD-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@H](C[C@@H]1CS(=O)(=O)O)O |
Canonical SMILES |
C1CC(CC1CS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


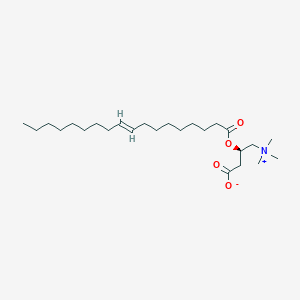
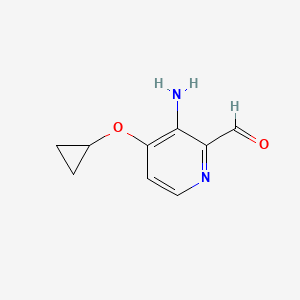
![(3aS,4R,7S,7aR)-2-(((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)-3a-methylhexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B14814270.png)
![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B14814277.png)
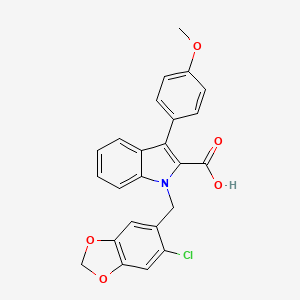
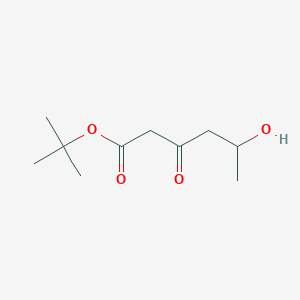
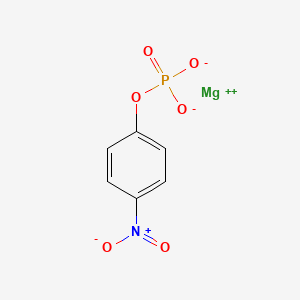
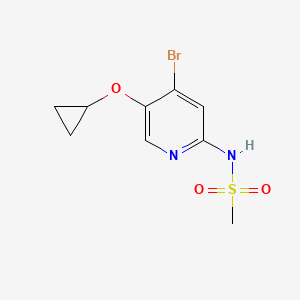
![1-benzyl-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B14814323.png)
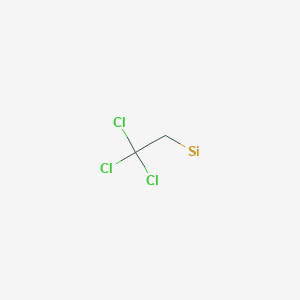
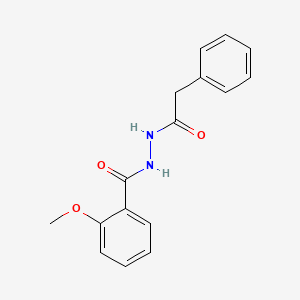
![4,4'-methanediylbis{N-[(E)-(2-methylphenyl)methylidene]aniline}](/img/structure/B14814337.png)
